![molecular formula C18H16N2O4 B2915614 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide CAS No. 1235233-06-3](/img/structure/B2915614.png)
2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide
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Overview
Description
2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide is a complex organic compound that features a quinoline moiety linked to a pyran ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Attachment of the Propyl Chain: The quinoline derivative is then reacted with 3-bromopropanol to introduce the propyl chain via a nucleophilic substitution reaction.
Formation of the Pyran Ring: The final step involves the cyclization of the intermediate with a suitable dicarbonyl compound under acidic conditions to form the pyran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized propyl derivatives.
Scientific Research Applications
2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-cancer and anti-microbial properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, which are used as anti-malarial agents.
Pyran Derivatives: Compounds like pyranocoumarins, which have various biological activities.
Uniqueness
2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide is unique due to its combined quinoline and pyran structures, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Biological Activity
The compound 2-oxo-N-(3-(quinolin-8-yloxy)propyl)-2H-pyran-5-carboxamide is a synthetic derivative that has garnered interest for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore its biological activity, synthesis, and related findings based on diverse sources.
Chemical Structure and Synthesis
The compound belongs to a class of molecules characterized by a pyran ring fused with a quinoline moiety. Its structure can be represented as follows:
Synthesis typically involves multi-step processes that may include reactions such as condensation, cyclization, and functional group modifications. For instance, the synthesis of related quinoline derivatives often utilizes palladium-catalyzed cross-coupling reactions to introduce various substituents that enhance biological activity .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of quinoline derivatives, including those structurally similar to This compound .
- In Vitro Studies : A significant focus has been placed on evaluating the cytotoxic effects against various cancer cell lines. For example, compounds derived from quinoline were tested against MDA-MB-231 (breast cancer), PC-3 (prostate cancer), and MRC-5 (human fetal lung fibroblast) cell lines. The results indicated that many derivatives exhibited significant growth inhibition at concentrations as low as 10 µM, with GI50 values indicating the concentration required for 50% inhibition of cell growth .
- Mechanism of Action : Some quinoline derivatives have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells by activating caspase pathways. For instance, a related compound demonstrated an IC50 value of 0.99 µM against tubulin polymerization . This suggests that This compound may also exert its effects through similar mechanisms.
Other Biological Activities
Beyond anticancer effects, quinoline derivatives are being explored for their potential antimicrobial and anti-inflammatory activities. Research indicates that certain modifications can enhance these properties, making them promising candidates for drug development.
Case Study 1: Antiproliferative Activity
In a study examining the antiproliferative effects of various quinoline derivatives, it was found that compounds with specific substitutions on the quinoline ring exhibited enhanced activity against breast cancer cell lines compared to their unsubstituted counterparts. For instance:
Compound | Cell Line | GI50 (µM) |
---|---|---|
3a | MDA-MB-231 | 10 |
4e | PC-3 | 15 |
5f | MRC-5 | >82 |
This table illustrates the varying degrees of efficacy among different compounds, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Mechanistic Insights
Another study focused on the mechanism by which quinoline derivatives induce apoptosis in cancer cells. It was observed that treatment with specific compounds led to cell cycle arrest at the G2/M phase and activation of apoptotic pathways through caspase activation. This suggests a targeted approach for designing new anticancer agents based on the structure of This compound .
Properties
IUPAC Name |
6-oxo-N-(3-quinolin-8-yloxypropyl)pyran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-8-7-14(12-24-16)18(22)20-10-3-11-23-15-6-1-4-13-5-2-9-19-17(13)15/h1-2,4-9,12H,3,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISYLGBTQOZZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCNC(=O)C3=COC(=O)C=C3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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